molecular formula C9H9N3OS B2362991 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one CAS No. 211245-41-9

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one

Cat. No.: B2362991
CAS No.: 211245-41-9
M. Wt: 207.25
InChI Key: BETPKCCUZWUHNW-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways that these proteins are involved in, leading to the inhibition of cancer cell growth and proliferation .

Biochemical Pathways

The affected pathways include those involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the BCR-ABL pathway . The inhibition of these pathways by this compound leads to the suppression of cancer cell growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell growth and proliferation, induction of cell cycle arrest, and potentially the induction of apoptosis . These effects result from the compound’s interaction with its targets and the subsequent disruption of the signaling pathways they are involved in .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidines and their derivatives play a crucial role in many biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of similar compounds can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one at different dosages in animal models have not been reported yet. It is common for the effects of similar compounds to vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.

    Substituting Agents: Benzylamine for substitution reactions.

Major Products

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Substitution Products: Amino derivatives.

Comparison with Similar Compounds

6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one can be compared with other pyrido[2,3-d]pyrimidine derivatives:

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-3-6-4-10-9(14-2)12-7(6)11-8(5)13/h3-4H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETPKCCUZWUHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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